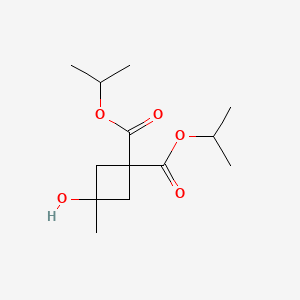
Enmein, 13-deoxy-19-hydroxy-, (19R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves multiple steps, typically starting from naturally occurring diterpenoids. The synthetic route often includes oxidation, reduction, and substitution reactions to modify the diterpenoid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Enmein, 13-deoxy-19-hydroxy-, (19R)- is still under research and development. The focus is on developing scalable and cost-effective methods to produce this compound in large quantities. Current methods involve the extraction of precursor compounds from plant sources, followed by chemical modification .
Análisis De Reacciones Químicas
Types of Reactions
Enmein, 13-deoxy-19-hydroxy-, (19R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions are typically modified diterpenoids with enhanced biological activity. These products are often tested for their efficacy in inhibiting cancer cell proliferation .
Aplicaciones Científicas De Investigación
Enmein, 13-deoxy-19-hydroxy-, (19R)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other biologically active compounds.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Potential use in developing antitumor drugs due to its ability to inhibit cancer cell growth.
Industry: Research is ongoing to develop industrial-scale production methods for this compound.
Mecanismo De Acción
The mechanism of action of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may involve the modulation of signaling pathways related to cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Oridonin: Another diterpenoid with similar antitumor properties.
Forskolin: A diterpenoid known for its role in activating adenylate cyclase.
Plectranthin: A diterpenoid with potential anticancer activity.
Uniqueness
Enmein, 13-deoxy-19-hydroxy-, (19R)- stands out due to its specific structural modifications, which enhance its biological activity compared to other diterpenoids. Its unique ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in the field of antitumor drugs .
Propiedades
Fórmula molecular |
C20H26O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1 |
Clave InChI |
CTIGXMGFKDJDRU-QLVGEYSLSA-N |
SMILES isomérico |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C |
SMILES canónico |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)





![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)





